Zoniporide dihydrate
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
863406-98-8 |
|---|---|
Molecular Formula |
C17H20N6O3 |
Molecular Weight |
356.4 g/mol |
IUPAC Name |
5-cyclopropyl-N-(diaminomethylidene)-1-quinolin-5-ylpyrazole-4-carboxamide;dihydrate |
InChI |
InChI=1S/C17H16N6O.2H2O/c18-17(19)22-16(24)12-9-21-23(15(12)10-6-7-10)14-5-1-4-13-11(14)3-2-8-20-13;;/h1-5,8-10H,6-7H2,(H4,18,19,22,24);2*1H2 |
InChI Key |
QPPWXJDIWWFABW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=C(C=NN2C3=CC=CC4=C3C=CC=N4)C(=O)N=C(N)N.O.O |
Origin of Product |
United States |
Physicochemical Properties of Zoniporide Dihydrate
Zoniporide (B1240234) dihydrate is the hydrated form of the active compound Zoniporide. Its chemical and physical properties are summarized below.
| Property | Value | Source(s) |
| IUPAC Name | N-carbamimidoyl-5-cyclopropyl-1-(quinolin-5-yl)-1H-pyrazole-4-carboxamide dihydrate | medkoo.com |
| Molecular Formula | C₁₇H₂₀N₆O₃ | epa.gov |
| Molecular Weight | 320.35 g/mol (anhydrous free base) | fda.govsigmaaldrich.com |
| CAS Number | 863406-98-8 | medkoo.comchemspider.com |
| Appearance | White to tan powder | sigmaaldrich.comchemicalbook.com |
| Solubility | Soluble in water (warmed) and DMSO | rndsystems.comsigmaaldrich.com |
Mechanism of Action and Selectivity
Zoniporide (B1240234) exerts its therapeutic effects through the potent and selective inhibition of the Na+/H+ exchanger isoform 1 (NHE-1). sigmaaldrich.comsigmaaldrich.com In vitro studies have quantified its inhibitory activity and selectivity against different NHE isoforms. The compound is a competitive inhibitor with respect to sodium ions. mdpi.com Its potency is demonstrated by its low IC₅₀ and Kᵢ values for human NHE-1.
| Parameter | Species/Target | Value | Source(s) |
| IC₅₀ | Human NHE-1 | 14 nM | sigmaaldrich.comncats.iomedchemexpress.com |
| IC₅₀ | Human Platelet Swelling (NHE-1 dependent) | 59 nM | sigmaaldrich.commedchemexpress.com |
| IC₅₀ | Rat Sarcolemmal NHE-1 (at 25°C) | 73 nM | nih.gov |
| EC₅₀ | Rabbit Isolated Heart (Infarct Size Reduction) | 0.25 nM | rndsystems.comnih.gov |
| Kᵢ | Human NHE-1 | 14 nM | rndsystems.com |
| Kᵢ | Human NHE-2 | 2200 nM | rndsystems.com |
| Kᵢ | Rat NHE-3 | 220000 nM | rndsystems.com |
The data clearly indicates that Zoniporide is over 150 times more selective for NHE-1 compared to NHE-2, and demonstrates exceptionally high selectivity over NHE-3. rndsystems.commedchemexpress.com This high degree of selectivity is crucial for targeting the specific pathophysiological processes mediated by NHE-1 while minimizing off-target effects associated with the inhibition of other isoforms.
Pharmacokinetic Profile
The pharmacokinetic properties of Zoniporide (B1240234) have been evaluated in several preclinical models. These studies provide insights into its absorption, distribution, metabolism, and excretion. A key metabolic pathway for Zoniporide involves aldehyde oxidase. ijcpa.in The compound exhibits moderate plasma protein binding and has one major active metabolite. medchemexpress.com
| Parameter | Species | Value | Source(s) |
| Half-life (t₁/₂) | Rat | 0.5 hours | ncats.iomedchemexpress.com |
| Half-life (t₁/₂) | Monkey | 1.5 hours | medchemexpress.com |
| AUC₀-∞ | Rat | 0.07 µg·h/mL | ncats.iomedchemexpress.com |
| Fraction Unbound (Plasma) | Rat | 46% | ncats.io |
Structure Activity Relationship Sar Studies of Zoniporide Dihydrate
Identification of Key Structural Moieties for NHE-1 Inhibitory Activity
The chemical structure of Zoniporide (B1240234), [1-(quinolin-5-yl)-5-cyclopropyl-1H-pyrazole-4-carbonyl] guanidine (B92328), contains several key moieties essential for its potent and selective inhibition of NHE-1. capes.gov.br The core structure is a pyrazole (B372694) ring, which is a common feature in many biologically active compounds. rsc.org
The primary structural components contributing to its activity include:
Acylguanidine Group: This group is considered crucial for the inhibitory activity of most NHE-1 inhibitors, as it is thought to mimic the binding of a sodium ion at the exchanger's binding site under physiological pH. researchgate.net
Cyclopropyl (B3062369) Group: Attached to the pyrazole ring, this group contributes to the molecule's specific conformation. nih.govresearchgate.net
5-Quinolinyl Substituent: Also attached to the central pyrazole ring, this substituent is vital for the molecule's potency and selectivity. nih.govresearchgate.net
Pyrazole Ring: This central heterocyclic ring serves as the scaffold for the key substituents. rsc.org
Pharmacophore modeling has confirmed that the arrangement of these features in Zoniporide correctly aligns with the requirements for potent NHE-1 inhibition. nih.gov
Influence of Molecular Conformation on Potency and Selectivity
The specific three-dimensional arrangement of Zoniporide's structural elements significantly influences its interaction with the NHE-1 protein, thereby affecting its potency and selectivity. nih.gov The presence of the cyclopropyl and 5-quinolinyl groups on the central pyrazole ring forces the molecule into a particular conformation that is believed to be optimal for binding to the NHE-1 active site. nih.govresearchgate.netresearchgate.net
This distinct conformation is credited with the high potency and selectivity of Zoniporide. nih.gov Studies on the NHE-1 protein structure reveal a negatively charged pocket where inhibitors like cariporide (B1668443), which shares structural similarities with Zoniporide, bind. nih.govresearchgate.net This pocket is formed by several transmembrane helices, and the precise fit of the inhibitor is critical for its function. nih.govresearchgate.net The conformational rigidity and specific shape of Zoniporide likely allow it to fit snugly into this binding pocket, maximizing its inhibitory effect.
Synthetic Approaches and Chemical Modifications to Optimize Activity
The development of Zoniporide and other related NHE-1 inhibitors has involved various synthetic strategies and chemical modifications aimed at enhancing activity and selectivity. The synthesis of Zoniporide itself is a multi-step process. researchgate.net
Key synthetic and modification strategies include:
Modification of the Acylguanidine Moiety: Alterations to this group have been explored to improve binding affinity and selectivity. researchgate.net For instance, replacing it with bioisosteres like 2-aminoimidazoles has been investigated. researchgate.net
Alterations to the Pyrazole Ring Substituents: Changes to the cyclopropyl and quinoline (B57606) groups have been studied to understand their impact on activity. researchgate.net Replacing the quinoline ring with an imidazo[1,2-a]pyridine (B132010) was found to avoid metabolism by aldehyde oxidase and increase potency in a series of c-Met inhibitors, a strategy that could be relevant for NHE-1 inhibitors as well. researchgate.net
Substitution of the Pyrazine (B50134) Ring: In the broader class of acylguanidine inhibitors, replacing the pyrazine ring of earlier compounds like amiloride (B1667095) with a phenyl or pyridine (B92270) ring led to significant improvements in NHE-1 inhibitory potency. researchgate.net
Bicyclic Template Substitutions: The design of inhibitors has also incorporated various bicyclic templates, such as quinoline (as in Zoniporide), indole, and others, to optimize interaction with the target protein. researchgate.net
These synthetic efforts are often guided by computational modeling and an increasing understanding of the NHE-1 structure. ijrpr.com
Relationship Between Structure and Selectivity for NHE Isoforms
A critical aspect of the SAR for Zoniporide is the relationship between its structure and its high selectivity for the NHE-1 isoform over other NHE isoforms. Zoniporide inhibits human NHE-1 with a high affinity (IC50 of 14 nM) and displays over 150-fold selectivity against other isoforms like NHE-2 and NHE-3. nih.govcapes.gov.brcaymanchem.commedchemexpress.comoup.com
The selectivity of Zoniporide is attributed to the specific conformation adopted by the molecule due to the cyclopropyl and 5-quinolinyl substituents on the pyrazole ring. nih.govresearchgate.net This precise three-dimensional structure allows it to bind preferentially to the inhibitor binding site of NHE-1.
The inhibitory constants (Ki) for Zoniporide against different human and rat NHE isoforms highlight this selectivity:
| NHE Isoform | Species | Ki (nM) |
| NHE-1 | Human | 14 |
| NHE-2 | Human | 2200 |
| NHE-3 | Rat | 220000 |
| Data from R&D Systems rndsystems.com |
This significant difference in binding affinity underscores the successful optimization of Zoniporide's structure to achieve a high degree of selectivity for its intended target, NHE-1.
Methodological Approaches in Zoniporide Dihydrate Research
In Vitro Experimental Models
To determine the potency and selectivity of zoniporide (B1240234), researchers utilize fibroblast cell lines, such as PS-120 cells, that have been genetically engineered to overexpress specific isoforms of the Na+/H+ exchanger (NHE). nih.gov The primary isoform of interest is NHE-1, which is implicated in the pathophysiology of myocardial ischemia-reperfusion injury. capes.gov.brnih.gov In these experimental setups, the inhibitory activity of zoniporide is quantified by measuring the uptake of radioactive sodium (22Na+) into the cells. nih.gov
Studies have demonstrated that zoniporide inhibits 22Na+ uptake in fibroblasts expressing human NHE-1 in a concentration-dependent manner, with a reported IC50 value of 14 nM. nih.govmedchemexpress.com This indicates that zoniporide is a potent inhibitor of NHE-1. nih.gov Furthermore, these cell line models are crucial for assessing the selectivity of zoniporide. By comparing its inhibitory effects on cells expressing different NHE isoforms, such as NHE-2 and NHE-3, the selectivity of the compound can be established. Research indicates that zoniporide is significantly more selective for NHE-1, with a reported 157-fold greater selectivity against human NHE-2 and a 15,700-fold greater selectivity against rat NHE-3. nih.gov
Comparative studies using these fibroblast models have shown that zoniporide is more potent and selective for human NHE-1 than other NHE inhibitors like eniporide (B1671292) and cariporide (B1668443). nih.gov
Table 1: Inhibitory Potency and Selectivity of Zoniporide on NHE Isoforms
| Parameter | Value | Cell Line |
|---|---|---|
| IC50 (human NHE-1) | 14 nM | PS-120 Fibroblasts |
| Selectivity (vs. human NHE-2) | >150-fold | PS-120 Fibroblasts |
The Langendorff perfusion model is a cornerstone in cardiovascular research, allowing for the study of the heart in an isolated, ex vivo setting. In the context of zoniporide research, this model is instrumental in evaluating the compound's cardioprotective effects, particularly against ischemia-reperfusion injury. capes.gov.brnih.gov In this preparation, the heart is retrogradely perfused through the aorta with a crystalloid or blood-based solution, maintaining its viability for experimental manipulation. nih.govresearchgate.net
Studies using the Langendorff-perfused rabbit heart have shown that zoniporide produces a concentration-dependent reduction in infarct size following a period of induced ischemia and reperfusion. capes.gov.brnih.gov An EC50 of 0.25 nM has been reported, with a 50 nM concentration of zoniporide reducing infarct size by as much as 83%. capes.gov.brnih.gov These experiments have also highlighted zoniporide's superior potency compared to other NHE-1 inhibitors like eniporide and cariporide. capes.gov.brnih.gov
In a model mimicking cardiopulmonary bypass, isolated, blood-perfused rat hearts subjected to cardioplegic arrest and hypothermic ischemia demonstrated significant functional improvement with zoniporide treatment. nih.gov This included better preservation of left ventricular end-diastolic and developed pressures during reperfusion. nih.gov
Table 2: Cardioprotective Effects of Zoniporide in Langendorff Preparations
| Model | Key Finding | Reported Value |
|---|---|---|
| Isolated Rabbit Heart | Concentration-dependent reduction in infarct size | EC50 = 0.25 nM |
| Isolated Rabbit Heart | Reduction in infarct size at 50 nM | 83% |
| Isolated Blood-Perfused Rat Heart | Improved left ventricular developed pressure recovery | Significant vs. vehicle |
Platelet swelling assays serve as a valuable surrogate method for assessing the activity of the NHE-1 isoform. nih.gov This is because the rate of platelet swelling in a sodium propionate (B1217596) medium is dependent on NHE-1 activity. nih.gov This technique is frequently employed to determine the inhibitory potency of compounds like zoniporide on endogenous NHE-1. nih.gov
Research has consistently shown that zoniporide effectively inhibits NHE-1-dependent platelet swelling. capes.gov.brnih.gov In human platelets, zoniporide has an IC50 of 59 nM for inhibiting this swelling. medchemexpress.com Similarly, in rat platelets, the IC50 value for the inhibition of swelling was found to be 67 nM, suggesting comparable potency across these species. nih.gov
These assays are not only used to determine the intrinsic inhibitory activity of zoniporide but also to confirm its target engagement in more complex experimental setups. For instance, in studies involving anesthetized rabbits, the administration of zoniporide led to a significant, dose-dependent inhibition of NHE-1-mediated platelet swelling, with a maximum inhibition of 93%. nih.gov This demonstrates the utility of the platelet swelling assay in both in vitro and ex vivo contexts to confirm the pharmacological activity of zoniporide. nih.gov
Table 3: Inhibition of Platelet Swelling by Zoniporide
| Platelet Source | IC50 Value |
|---|---|
| Human | 59 nM |
To understand the metabolic fate of zoniporide, researchers utilize in vitro systems such as hepatic S9 fractions and recombinant enzymes. researchgate.netnih.gov The S9 fraction is a supernatant obtained from the centrifugation of liver homogenate and contains a mixture of cytosolic and microsomal enzymes responsible for drug metabolism. researchgate.net
Studies using human hepatic S9 fractions have identified that the primary metabolic pathway for zoniporide is oxidation, leading to the formation of its major metabolite, 2-oxozoniporide (M1). researchgate.netyorkbio.com The enzyme responsible for this conversion has been identified as aldehyde oxidase (AO). researchgate.netresearchgate.net This was confirmed in vitro by incubating zoniporide with human S9 fraction in the presence of an AO inhibitor, which significantly reduced the formation of M1. researchgate.net
Interspecies differences in zoniporide metabolism have been investigated using S9 fractions from various animal species, including rats, mice, dogs, and cats. nih.govresearchgate.net These studies revealed marked differences in the rate of zoniporide oxidation. For example, all tested animal species except for the dog and cat were able to convert zoniporide to its M1 metabolite. nih.gov Furthermore, significant variations in the Michaelis-Menten kinetic parameters (KM and Vmax) were observed across different species and even between different strains of rats. nih.govyorkbio.com While human male and female S9 fractions showed similar KM and Vmax values, some gender-related differences were noted in animal models. nih.gov
Table 4: In Vitro Metabolism of Zoniporide
| In Vitro System | Key Finding |
|---|---|
| Human Hepatic S9 Fraction | Major metabolite is 2-oxozoniporide (M1) |
| Human Hepatic S9 Fraction | Primary metabolizing enzyme is Aldehyde Oxidase (AO) |
| Various Animal S9 Fractions | Significant interspecies variation in metabolism |
Dorsal root ganglion (DRG) neurons, which are primary sensory neurons, are prepared in culture to investigate the effects of zoniporide on the peripheral nervous system and its potential role in nociception. nih.govresearchgate.net These preparations allow for the direct measurement of cellular responses, such as changes in intracellular pH (pHi) and calcium levels, as well as electrophysiological properties. nih.govoup.com
Studies on cultured DRG neurons from adult rats have shown that zoniporide, as a selective NHE1 inhibitor, induces a concentration-dependent reduction in intracellular pH and an increase in intracellular calcium. nih.govresearchgate.net This is consistent with its mechanism of blocking the extrusion of protons from the cell. researchgate.net
Electrophysiological studies using whole-cell patch-clamp techniques on dissociated DRG neurons have revealed that NHE-1 inhibitors can modulate neuronal excitability. oup.com Specifically, zoniporide has been shown to reduce the amplitude of compound action potentials recorded from the dorsal root. oup.com This effect is thought to be mediated by a shift in the voltage-dependent inactivation of fast sodium channels, moving them into an inactivated state under physiological conditions. oup.com
Furthermore, research has explored the interaction between NHE1 and the TRPA1 channel, a key player in nociception. nih.gov It was found that zoniporide can enhance the response to TRPA1 agonists and prevent the desensitization of the TRPA1 channel. nih.govresearchgate.net These findings from DRG neuron preparations suggest a functional interaction between NHE1 and TRPA1 that may contribute to pain signaling. nih.gov
Table 5: Effects of Zoniporide on Dorsal Root Ganglion (DRG) Neurons
| Experimental Measurement | Effect of Zoniporide |
|---|---|
| Intracellular pH (pHi) | Decrease |
| Intracellular Calcium | Increase |
| Compound Action Potential Amplitude | Decrease |
Cytotoxicity assays are essential for evaluating the potential of a compound to cause cell death. In the context of zoniporide research, these assays have been employed to understand its effects on cell viability in various cell types. chemicalbook.comchemicalbook.com
One common method involves using a luminescent cell viability assay, which measures the amount of ATP present, an indicator of metabolically active cells. nih.gov Studies have utilized such assays to assess the cytotoxicity of a broad range of compounds, including those that might interact with targets like NHE-1. nih.gov
Specific research has mentioned the use of zoniporide hydrochloride hydrate (B1144303) in cytotoxicity assays. chemicalbook.comchemicalbook.com For example, it has been used to study its effect on lymphocytic choriomeningitis virus multiplication, where assessing cell health is a critical component. chemicalbook.comsigmaaldrich.com Additionally, in studies on cancer cell biology, NHE-1 inhibitors like zoniporide have been used to investigate their impact on cell processes such as invadopodia formation, where cell viability is monitored to distinguish between inhibition of invasion and general toxicity. plos.org
The results from these assays are crucial for interpreting data from other experimental models, ensuring that the observed effects of zoniporide are due to its specific pharmacological action rather than a general cytotoxic effect.
In Vivo Animal Models
In vivo animal models are indispensable for evaluating the physiological and therapeutic effects of zoniporide dihydrate in a complex biological system. These models are designed to mimic human disease states, allowing researchers to study the compound's efficacy and mechanisms of action before clinical consideration.
Models of myocardial ischemia-reperfusion (I/R) injury are crucial for assessing cardioprotective agents. In these models, blood flow to a coronary artery is temporarily occluded and then restored, simulating events like a heart attack and subsequent medical intervention. Research has utilized rabbit and rat models to investigate zoniporide's effects.
In rabbit models of myocardial I/R injury, zoniporide demonstrated significant, dose-dependent cardioprotective effects. nih.gov Studies involving 30 minutes of regional ischemia followed by 120 minutes of reperfusion showed that zoniporide could reduce the resulting infarct size by as much as 83%. nih.gov This protective effect was observed in both isolated heart (Langendorff) preparations and in open-chest, anesthetized rabbits. nih.gov Notably, the compound was found to be more potent than other Na+/H+ exchanger isoform 1 (NHE-1) inhibitors like eniporide and cariporide in these models. nih.gov Further studies in rat models have also confirmed the utility of zoniporide as a benchmark cardioprotective drug for comparison with new therapeutic agents being tested for I/R injury. uq.edu.au The primary mechanism is the inhibition of the NHE-1, which becomes particularly active during I/R, leading to intracellular sodium and calcium overload, and ultimately cell death. nih.govnih.gov
| Animal Model | Ischemia/Reperfusion Duration | Key Findings with Zoniporide | Reference |
|---|---|---|---|
| Rabbit (Isolated Heart) | 30 min / 120 min | Concentration-dependent reduction in infarct size (EC₅₀ of 0.25 nM); 83% reduction at 50 nM. | nih.gov |
| Rabbit (Open-Chest) | 30 min / 120 min | Dose-dependent reduction in infarct size (ED₅₀ of 0.45 mg/kg/h); inhibited NHE-1-mediated platelet swelling. | nih.gov |
| Rat (Isolated, Blood-Perfused Heart) | 150 min cardioplegic arrest / 60 min reperfusion | Improved preservation of left ventricular pressures; attenuated myocardial myeloperoxidase activity, indicating reduced neutrophil accumulation. | nih.gov |
Research into cardiac arrest and resuscitation employs animal models to study the severe whole-body ischemia-reperfusion injury that occurs. Zoniporide has been evaluated in these scenarios for its potential to mitigate post-resuscitation myocardial dysfunction. nih.gov
Swine and rat models of ventricular fibrillation (VF) have been instrumental. In an open-chest swine model of VF, the administration of zoniporide during resuscitation by extracorporeal circulation resulted in a marked beneficial effect on post-resuscitation myocardial function compared to a control group. nih.gov Similarly, studies in rat models of VF have shown that NHE-1 inhibition can ameliorate adverse myocardial effects, preserve left ventricular distensibility for more effective chest compressions, and improve survival. nih.govsigmaaldrich.com The rationale is that during cardiac arrest, intense myocardial ischemia activates NHE-1, and its activity is further intensified upon reperfusion during resuscitation efforts, leading to cellular injury that zoniporide can help prevent. nih.gov
| Animal Model | Model Type | Key Findings with Zoniporide/NHE-1 Inhibition | Reference |
|---|---|---|---|
| Swine | Open-chest, ventricular fibrillation with resuscitation via extracorporeal circulation | Beneficial effect on post-resuscitation myocardial function. | nih.gov |
| Rat | Ventricular fibrillation model | Ameliorated adverse myocardial effects of buffer-induced alkalemia post-resuscitation. | sigmaaldrich.com |
| Rat | Isolated heart model of ventricular fibrillation | Preservation of left ventricular distensibility. | nih.gov |
Peripheral neuropathy, characterized by damage to peripheral nerves, is studied using various animal models, often induced by metabolic diseases like diabetes or by chemical agents such as chemotherapy drugs. pumch.cnnih.gov While direct, extensive studies on zoniporide for peripheral neuropathy are not widely published, research indicates that blocking NHE-1, zoniporide's target, may reduce peripheral neuropathy. researchgate.net
The models used in this field are relevant for understanding where a compound like zoniporide could be applied. For instance, chemotherapy-induced neuropathy is often modeled in mice or rats using agents like paclitaxel. nih.gov These models are used to assess functional deficits (e.g., pain response to stimuli) and structural damage to nerves, such as the loss of intra-epidermal nerve fibers (IENFs). nih.gov Similarly, models of diabetic peripheral neuropathy investigate nerve conduction velocity, pathological changes, and metabolic dysregulation in nerve tissues. pumch.cn The potential role of NHE-1 inhibition in protecting neurons from injury makes these established models suitable for future investigations into zoniporide's neuroprotective capabilities. researchgate.netfirstwordpharma.com
Analytical and Biophysical Techniques
The study of this compound relies on sophisticated analytical and biophysical methods to quantify the compound and its metabolites in biological samples and to understand its effects at a cellular level.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique used for the detection, identification, and quantification of drugs and their metabolites. bioanalysis-zone.comnih.gov This method combines the separation capabilities of high-performance liquid chromatography (HPLC) with the high sensitivity and specificity of mass spectrometry.
In zoniporide research, LC-MS/MS has been employed to study its metabolism and stability. For example, a method was developed to identify the metabolic pathways of zoniporide in human liver S9 fractions. ijcpa.in This analysis identified aldehyde oxidase as a key enzyme in its metabolism, leading to the formation of 2-oxo-zoniporide. ijcpa.in The technique allows for the precise tracking of the parent compound's disappearance and the metabolite's formation over time. ijcpa.in Additionally, HPLC coupled with mass spectrometry (HPLC/MS) has been used to perform initial rate analysis of zoniporide's hydrolysis, identifying its major degradants and informing the development of stable formulations. nih.gov
| Parameter | Specification | Reference |
|---|---|---|
| Analytical Method | Reversed-phase HPLC/MS/MS | ijcpa.in |
| Mobile Phase A | 0.1% Formic Acid | ijcpa.in |
| Mobile Phase B | Acetonitrile | ijcpa.in |
| Analyte Detected | 2-oxo-zoniporide (metabolite) | ijcpa.in |
| Parent Compound m/z | 321 | ijcpa.in |
| Metabolite m/z | 337 | ijcpa.in |
Electrophysiological techniques are fundamental for studying the electrical properties of neurons and the effects of pharmacological agents on them. These methods, such as whole-cell patch-clamp recording, allow researchers to measure ionic currents across the cell membrane with high resolution, providing insight into neuronal function and synaptic transmission. nih.govnih.gov
In the context of zoniporide research, electrophysiological studies are relevant because its target, NHE-1, modulates the electrical activity of neurons. researchgate.net By applying techniques like patch-clamp recordings to neurons in brain slice preparations, researchers can study how inhibiting NHE-1 with zoniporide affects neuronal properties like firing rate, action potential waveform, and synaptic connectivity. nih.govfrontiersin.org This approach allows for a direct assessment of the compound's impact on the functional aspects of the nervous system, which is critical for understanding its potential neuroprotective or neurotoxic effects. sigmaaldrich.comresearchgate.net The combination of electrophysiological recordings with intracellular labeling can further provide a correlated analysis of a neuron's structure and function. nih.gov
Enzyme Kinetics Studies
The biological activity and metabolic fate of Zoniporide are characterized by its interactions with specific enzymes. Kinetic studies have been instrumental in quantifying its potency and selectivity as an enzyme inhibitor, as well as understanding its metabolic profile. Research has primarily focused on two key enzymes: the Sodium-Hydrogen Exchanger isoform 1 (NHE-1), its therapeutic target, and Aldehyde Oxidase (AO), which is crucial for its metabolism.
Inhibition of Sodium-Hydrogen Exchanger (NHE)
Zoniporide is a potent and highly selective inhibitor of the Sodium-Hydrogen Exchanger isoform 1 (NHE-1). rndsystems.comnih.govnih.gov This enzyme is a ubiquitous plasma membrane protein that regulates intracellular pH (pHi) by exchanging one intracellular proton for one extracellular sodium ion. nih.gov The inhibition of NHE-1 is a key mechanism for protecting cardiac tissue from ischemia-reperfusion injury. nih.gov
Enzyme kinetics studies have demonstrated the high affinity of Zoniporide for NHE-1. The inhibitory activity is often quantified by the half-maximal inhibitory concentration (IC50) and the inhibitor constant (Ki). For human NHE-1, Zoniporide exhibits an IC50 value of 14 nM. rndsystems.comnih.govlabscoop.comcaymanchem.commedchemexpress.com
A hallmark of Zoniporide's kinetic profile is its remarkable selectivity for the NHE-1 isoform over other NHE isoforms. rndsystems.com This selectivity is crucial for minimizing off-target effects. Kinetic data reveals Ki values of 14 nM for human NHE-1, compared to 2,200 nM for human NHE-2 and 220,000 nM for rat NHE-3. rndsystems.com This represents a selectivity of more than 150-fold for NHE-1 over other isoforms. nih.govmedchemexpress.com
Table 1: Inhibitory Constants of Zoniporide for NHE Isoforms
| Enzyme Isoform | Species | Inhibitor Constant (Ki) | Citation |
|---|---|---|---|
| NHE-1 | Human | 14 nM | rndsystems.com |
| NHE-2 | Human | 2,200 nM | rndsystems.com |
| NHE-3 | Rat | 220,000 nM | rndsystems.com |
Further studies in native cells have confirmed this potent inhibition. In isolated adult rat ventricular myocytes, Zoniporide produced a dose-dependent inhibition of NHE-1 activity with an IC50 of 73 nM. nih.gov In these specific assay conditions, Zoniporide was found to be more potent than the related NHE-1 inhibitor, Cariporide, which had an IC50 of 130 nM. nih.gov In human platelets, where cell swelling is used as a surrogate measure of NHE-1 activity, Zoniporide demonstrated an IC50 of 67 nM. nih.gov
The functional consequence of this potent inhibition is a significant reduction in myocardial infarct size in preclinical models. In isolated rabbit hearts, Zoniporide showed a concentration-dependent reduction in infarct size with a half-maximal effective concentration (EC50) of just 0.25 nM. nih.govcapes.gov.br At a concentration of 50 nM, it reduced infarct size by 83%. nih.govcapes.gov.br In this functional assay, Zoniporide was 2.5 to 20-fold more potent than the inhibitors Eniporide and Cariporide. nih.govcapes.gov.br
Table 2: Comparative Potency of NHE-1 Inhibitors in Isolated Rabbit Hearts
| Compound | EC50 for Infarct Size Reduction | Citation |
|---|---|---|
| Zoniporide | 0.25 nM | nih.govcapes.gov.br |
| Eniporide | 0.69 nM | nih.govcapes.gov.br |
| Cariporide | 5.11 nM | nih.govcapes.gov.br |
Metabolism by Aldehyde Oxidase (AO)
In addition to its interaction with its therapeutic target, the enzyme kinetics of Zoniporide's metabolism have also been investigated. Aldehyde Oxidase (AO), a cytosolic molybdo-flavoenzyme, is responsible for the phase I metabolism of Zoniporide. ijcpa.inresearchgate.net The primary metabolic reaction is the hydroxylation of Zoniporide to form 2-oxo-zoniporide. researchgate.netresearchgate.net
Kinetic studies have been conducted to characterize this metabolic pathway. Research using a bacterial expression system to produce human Aldehyde Oxidase (ecoAO) determined the Michaelis constant (Km) for Zoniporide to be 3.4 μM. researchgate.net The Michaelis-Menten model describes the kinetics of this reaction. researchgate.net Studies have also noted significant species differences in the AO activity and affinity for Zoniporide. researchgate.net For instance, in vitro metabolism studies using S9 fractions showed that dogs and cats did not convert Zoniporide to its primary metabolite, 2-oxozoniporide, unlike other species tested. researchgate.net
Research on human skin explants, which also contain AO, demonstrated that the tissue could metabolize Zoniporide to 2-oxo-zoniporide, with reaction rates that were well-described by Michaelis-Menten enzyme kinetics. researchgate.net
Future Directions and Research Gaps in Zoniporide Dihydrate Studies
Elucidating Novel Cellular Targets and Pathways
A primary research gap is the comprehensive characterization of Zoniporide's molecular interactions beyond its well-established inhibition of NHE-1. While NHE-1 is its principal target, the full spectrum of its cellular effects may not be exclusively linked to this single mechanism. Future investigations should focus on identifying and validating novel cellular targets and signaling pathways modulated by Zoniporide (B1240234).
Key Research Objectives:
Proteomic and Interactome Analysis: Unbiased screening techniques, such as chemoproteomics and mass spectrometry-based proteomic platforms, can identify proteins that directly or indirectly interact with Zoniporide. nih.govnih.gov This could reveal "off-target" effects that might contribute to its therapeutic actions or provide insights into new applications.
Signaling Pathway Deconvolution: Research indicates that NHE-1 inhibition can influence various downstream signaling cascades. For instance, the PI3K/Akt/mTOR pathway, crucial in cell growth, proliferation, and survival, is a potential area of investigation. nih.govnih.govmdpi.com Studies are needed to determine if Zoniporide directly or indirectly modulates this and other key pathways, such as those involved in inflammation and apoptosis.
Matrix Metalloproteinases (MMPs) Inhibition: An important, yet underexplored, finding is that Zoniporide inhibits the activity and invasion of MMP-2 and MMP-9 in breast cancer cells. The relationship between this effect and NHE-1 inhibition is not fully understood. Future studies should aim to elucidate the mechanism, determining whether it is a direct inhibition of MMPs or a downstream consequence of NHE-1 blockade, and explore its relevance in other contexts where MMPs are pathologically significant, such as in fibrosis and metastasis. nih.govrsc.org
Table 1: Potential Novel Research Avenues for Zoniporide's Mechanism of Action
| Research Area | Rationale | Potential Impact |
| Chemoproteomic Profiling | Identification of direct binding partners beyond NHE-1 to uncover novel mechanisms and potential off-targets. | Discovery of new therapeutic indications and a better understanding of the drug's complete pharmacological profile. |
| PI3K/Akt/mTOR Pathway | This central signaling pathway is linked to cellular processes affected by NHE-1 activity, such as growth and survival. nih.govnih.gov | Could position Zoniporide as a modulator of fundamental cellular processes relevant to cancer and other diseases. |
| MMP-2/MMP-9 Inhibition | Zoniporide has been shown to inhibit these specific MMPs, which are key enzymes in tissue remodeling and cancer invasion. | Opens therapeutic possibilities in oncology, specifically in preventing tumor invasion and metastasis. |
Exploring Potential Beyond Cardiovascular and Neurological Applications
The cytoprotective effects of Zoniporide, primarily demonstrated in cardiac and neuronal cells, suggest its potential utility in a broader range of pathologies characterized by cellular stress, ion dysregulation, and pH imbalance. nih.gov A significant future direction is the systematic exploration of these non-traditional applications.
Oncology: The role of NHE-1 in promoting an acidic tumor microenvironment and facilitating cell migration and invasion is well-documented, making it a compelling target in cancer therapy. drugbank.comnanobioletters.com Research on other selective NHE-1 inhibitors, like Cariporide (B1668443), has shown suppression of invasive capabilities and induction of apoptosis in cancer cells. drugbank.com Given Zoniporide's demonstrated ability to inhibit MMP-2 and MMP-9, its potential as an anti-metastatic agent warrants rigorous investigation in various cancer models, including those for breast, lung, and pancreatic cancer.
Inflammatory and Fibrotic Diseases: NHE-1 activity is implicated in the function of inflammatory cells and the pathogenesis of fibrosis. Zoniporide's effect on reducing neutrophil accumulation in ischemic tissue suggests potential anti-inflammatory properties. dovepress.comnih.gov Future studies could explore its efficacy in chronic inflammatory conditions such as rheumatoid arthritis, inflammatory bowel disease, or organ fibrosis (e.g., renal or pulmonary fibrosis).
Organ Protection: The mechanisms that protect cardiac tissue from ischemia-reperfusion injury could be relevant for protecting other organs during transplantation or surgery. nih.govdovepress.com Investigating Zoniporide's ability to preserve the function of kidneys, liver, and lungs following ischemic insults is a logical and promising extension of its current research focus.
Advanced Structural Biology and Computational Modeling for Drug Design
While Zoniporide is a highly potent and selective NHE-1 inhibitor, advanced computational and structural studies can pave the way for designing next-generation compounds with even more desirable properties. nih.govnih.gov A significant gap exists in the availability of high-resolution structural data for Zoniporide complexed with its primary target, NHE-1.
Structural Elucidation: Obtaining the crystal structure of Zoniporide bound to the NHE-1 protein is a critical goal. This would provide definitive insights into its binding mode and the molecular basis for its high potency and selectivity. Such structural information is invaluable for structure-based drug design.
Computational Modeling and Simulation: Molecular docking studies have already been employed to model the interaction of Zoniporide with other proteins, such as human aldehyde oxidase (AO). researchgate.net Applying similar in silico techniques, such as molecular dynamics simulations and pharmacophore modeling, to its interaction with NHE-1 can help refine our understanding of its structure-activity relationship (SAR). dovepress.comnih.govresearchgate.net These models can predict how modifications to the Zoniporide scaffold—such as altering the cyclopropyl (B3062369) or quinolinyl substituents—might enhance binding affinity, selectivity, or pharmacokinetic properties. nih.gov
Design of Novel Analogs: Leveraging computational predictions, medicinal chemists can rationally design and synthesize novel Zoniporide derivatives. nih.govnih.govmdpi.com The goal would be to develop compounds with improved characteristics, such as longer half-life, better oral bioavailability, or a modified off-target profile, potentially leading to new therapeutic agents for a wider range of diseases.
Development of Advanced In Vitro and In Vivo Research Models
Translating preclinical findings into clinical success remains a major challenge in drug development. For Zoniporide, moving beyond traditional cell cultures and animal models to more physiologically relevant systems is crucial for accurately predicting its therapeutic potential and de-risking clinical trials.
3D Organoid Systems: The development of human-induced pluripotent stem cell (hiPSC)-derived organoids offers a revolutionary platform for disease modeling and drug screening. nih.govmedchemexpress.com Cardiac organoids, for example, can recapitulate the complex 3D architecture and multicellular interactions of the human heart far better than 2D cell cultures. nih.govresearchgate.net Utilizing cardiac organoids to study Zoniporide could provide more accurate insights into its cardioprotective effects and potential cardiotoxicity. nih.gov Similarly, developing tumor organoids could offer a superior model for evaluating its anticancer efficacy.
Microfluidic "Organ-on-a-Chip" Models: These devices can simulate the dynamic microenvironment of human organs, including mechanical forces and fluid flow, which are often absent in static culture systems. nih.gov A "heart-on-a-chip" or "cancer-on-a-chip" model could be used to test Zoniporide's efficacy under more realistic physiological conditions.
Humanized In Vivo Models: The use of animal models that are genetically engineered to express human NHE-1 or other relevant human proteins could provide more predictive data on Zoniporide's efficacy and pharmacokinetics in a human context. These models would be particularly valuable for validating findings from in vitro and computational studies before advancing to human trials.
Q & A
Q. What is the primary mechanism of zoniporide dihydrate in cardioprotection, and how is this mechanism experimentally validated?
this compound primarily acts as a potent inhibitor of the sodium-hydrogen exchanger isoform 1 (NHE1), which is critical in mitigating ischemia-reperfusion injury. Mechanistic validation involves measuring NHE1 activity inhibition in ventricular myocytes and platelets, with reported IC50 values of 73 nM and 67 nM, respectively, at 25°C . Additionally, zoniporide activates the STAT3 pathway, evidenced by increased phosphorylation of STAT3 (p-STAT3) and extracellular signal-regulated kinase 1/2 (p-ERK1/2) in isolated rat heart models. These effects are confirmed via STAT3 inhibition studies using stattic, which abolishes zoniporide-induced functional recovery .
Q. What experimental models are standard for assessing zoniporide's cardioprotective efficacy?
Key preclinical models include:
- Isolated working rat heart models (e.g., hypothermic myocardial preservation studies), which measure functional recovery parameters such as left ventricular end-diastolic pressure and lactate dehydrogenase (LDH) release .
- Cardiopulmonary bypass models in animals, mimicking human cardioplegic arrest. These assess hemodynamic parameters (e.g., coronary perfusion pressure) and neutrophil accumulation via myeloperoxidase activity . These models prioritize physiological relevance to human cardiac ischemia-reperfusion pathology.
Q. How is this compound typically administered in ischemia-reperfusion studies?
Zoniporide is administered via supplementation to organ storage solutions or systemic delivery in animal models. Effective concentrations range from 10 nM to 1000 nM, with optimal functional recovery observed at 1000 nM in rat heart studies . Dose-response curves are critical to identify therapeutic thresholds while avoiding off-target effects.
Advanced Research Questions
Q. How can researchers address contradictions in zoniporide's reported cardioprotective efficacy across studies?
Discrepancies may arise from variations in experimental conditions, such as:
- Temperature differences : NHE1 inhibition potency is consistent at 25°C and 37°C, but downstream signaling (e.g., STAT3 activation) may vary with metabolic demand .
- Model-specific endpoints : Isolated heart models focus on functional recovery, while in vivo models incorporate systemic factors like neutrophil infiltration. Methodological solutions include standardizing ischemia duration, reperfusion protocols, and using dual inhibitors (e.g., stattic) to isolate pathway-specific effects .
Q. What methodological considerations are critical when designing dose-response studies for zoniporide?
Key considerations include:
- Temporal administration : Pre-ischemic vs. reperfusion-phase dosing, as NHE1 inhibition efficacy is time-sensitive.
- Synergistic combinations : Co-administration with STAT3 inhibitors or ERK modulators to map signaling crosstalk .
- Biomarker quantification : Use LDH release (tissue injury) and cleaved caspase-3 (apoptosis) as secondary endpoints to validate primary functional outcomes .
Q. How can researchers isolate zoniporide's direct NHE1 inhibition from downstream signaling effects (e.g., STAT3 activation)?
Experimental strategies include:
- Genetic knockdown models : Silencing NHE1 or STAT3 in cardiomyocytes to assess pathway dependency.
- Pharmacological blockers : Using stattic to inhibit STAT3 or PD98059 to block ERK1/2, thereby dissecting contributions of parallel pathways .
- Single-cell assays : Measuring intracellular pH changes (NHE1 activity) in myocytes alongside p-STAT3 immunofluorescence .
Q. What challenges exist in translating zoniporide's preclinical cardioprotective results to clinical settings?
Major challenges include:
- Species-specific differences : Rodent vs. human NHE1 sensitivity and STAT3 signaling dynamics.
- Clinical endpoint alignment : Preclinical studies prioritize functional recovery, whereas clinical trials may focus on mortality or hospitalization rates.
- Dosing optimization : Achieving free plasma concentrations >1 μM (as in animal models) without toxicity . Proposed solutions include phase I trials with biomarker-driven endpoints (e.g., troponin levels) to bridge preclinical and clinical data.
Methodological Recommendations
- For basic research : Prioritize isolated organ models to control variables like temperature and perfusion pressure.
- For translational studies : Incorporate large-animal models (e.g., porcine) to better approximate human physiology.
- Data interpretation : Use multivariate regression to account for interactions between NHE1 inhibition and secondary pathways.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
